molecular formula C23H26FN3O B11000789 N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide

N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide

Cat. No.: B11000789
M. Wt: 379.5 g/mol
InChI Key: WMFPTIJTEWZCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide is a synthetic compound that combines a piperidine ring with an indole moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the indole nucleus, which is known for its diverse biological activities, and the piperidine ring, which is a common pharmacophore in drug discovery, makes this compound a valuable target for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-fluorobenzyl chloride. This precursor undergoes nucleophilic substitution with piperidine to form 1-(4-fluorobenzyl)piperidine.

    Indole Derivative Synthesis: The indole moiety is synthesized separately, often starting from indole-3-acetic acid or a similar compound. The indole derivative is then functionalized to introduce a propanamide group.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the indole derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, such as serotonin receptors, while the piperidine ring can interact with other biological targets. These interactions can modulate signaling pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes or block receptor activity, resulting in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of a fluorobenzyl group, piperidine ring, and indole moiety. This unique structure allows it to interact with a distinct set of biological targets, potentially leading to unique therapeutic effects compared to other similar compounds.

Properties

Molecular Formula

C23H26FN3O

Molecular Weight

379.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C23H26FN3O/c24-19-8-5-17(6-9-19)16-27-13-11-20(12-14-27)26-23(28)10-7-18-15-25-22-4-2-1-3-21(18)22/h1-6,8-9,15,20,25H,7,10-14,16H2,(H,26,28)

InChI Key

WMFPTIJTEWZCEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.